Agigenin

説明

Agigenin, also known as 4’,5,7-trihydroxyflavone, is a naturally occurring flavone found in many plants. It belongs to the flavonoid class of compounds and is known for its yellow crystalline appearance. This compound is commonly found in fruits, vegetables, and certain beverages like tea and wine. It is particularly abundant in chamomile flowers, parsley, and celery .

準備方法

Synthetic Routes and Reaction Conditions

Agigenin can be synthesized through various methods. One common synthetic route involves the use of the phenylpropanoid pathway and the flavone synthesis pathway. The process begins with the aromatic amino acids L-phenylalanine or L-tyrosine, which are products of the shikimate pathway. These amino acids undergo a series of enzymatic reactions, including deamination and oxidation, to produce cinnamate and p-coumarate. These intermediates are then converted to chalcone by the enzyme chalcone synthase, followed by aromatization to form this compound .

Industrial Production Methods

In industrial settings, this compound can be produced through the extraction from plant sources or by chemical synthesis. The extraction process involves isolating this compound from plants like chamomile and parsley using solvents and purification techniques. Chemical synthesis, on the other hand, involves the use of precursor compounds and catalysts to produce this compound in large quantities .

化学反応の分析

Hydrogen-Bonding Interactions with Solvents

Apigenin forms extensive hydrogen-bond networks with polar solvents like water (H₂O) and ethanol (CH₃CH₂OH), critical for its solubility and reactivity:

Table 1: Hydrogen-Bond Parameters in Apigenin-Solvent Complexes

Key Findings:

- Hydroxyl groups (O2, O3, O5) and the carbonyl oxygen (O4) act as primary hydrogen-bond acceptors/donors .

- Ethanol forms stronger interactions with carbonyl groups, while water prefers hydroxyl sites .

- Synergistic interactions create stable six-atom rings in complexes, enhancing structural stability .

Metabolic Pathways and Conjugation Reactions

Apigenin undergoes phase I and II metabolism in biological systems:

Table 2: Metabolic Products of Apigenin

Mechanistic Insights:

- Phase I: Monohydroxy derivatives form via cytochrome P450 enzymes, reducing apigenin’s redox potential .

- Phase II: Conjugation with glucuronic acid or sulfate groups occurs at hydroxyl sites (O7, O4'), mediated by UDP-glucuronosyltransferases (UGTs) .

- C-glycosylation (e.g., vitexin) results in enterohepatic recirculation, unlike O-glycosylation, which reduces antioxidant activity .

Surface Reactivity and Catalytic Interactions

Apigenin’s hydroxyl and carbonyl groups participate in heterogeneous catalysis:

Table 3: Catalytic Reactivity of Apigenin

Notable Features:

- Defective nanosized metal particles (e.g., Pt, Au) increase apigenin’s reactivity due to exposed edge atoms .

- Hydrolysis reactions are pH-sensitive, with optimal activity in mildly acidic conditions .

Theoretical Insights into Reaction Dynamics

Quantum chemical studies reveal electronic changes during reactions:

科学的研究の応用

Anti-Inflammatory Effects

Agigenin has demonstrated significant anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines and mediators through various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. In studies involving skin inflammation induced by ultraviolet radiation, this compound reduced inflammatory responses by downregulating key transcription factors such as c-Jun and c-Fos .

Antioxidant Properties

The compound acts as a potent antioxidant, enhancing the body's endogenous antioxidant defense mechanisms. This compound's ability to scavenge free radicals and reduce oxidative stress has implications for preventing chronic diseases associated with oxidative damage, including cardiovascular diseases and neurodegenerative disorders .

Cancer Treatment

This compound exhibits anticancer properties through several mechanisms:

- Cell Cycle Arrest : It induces cell cycle arrest at various phases by modulating cyclin-dependent kinases (CDKs) and other regulatory proteins .

- Apoptosis Induction : this compound promotes apoptosis in cancer cells by activating intrinsic and extrinsic apoptotic pathways, affecting proteins such as Bcl-2 and Bax .

- Inhibition of Metastasis : The compound has been shown to inhibit metastasis and angiogenesis by interacting with major signaling pathways involved in cancer progression .

Neurological Benefits

Research indicates that this compound may have neuroprotective effects, particularly in conditions like Alzheimer’s disease. Its antioxidant activity contributes to protecting neurons from oxidative stress, while its ability to modulate inflammatory responses may help mitigate neurodegeneration .

Diabetes Management

This compound has been studied for its potential benefits in managing diabetes. In animal models, it has been shown to lower blood glucose levels and improve insulin sensitivity by enhancing antioxidant enzyme activity and reducing lipid peroxidation . Studies indicate that this compound can ameliorate complications associated with diabetes, such as cardiovascular issues .

Dermatological Applications

The compound is also being explored for its role in treating various skin conditions. Preclinical studies suggest that this compound can alleviate skin inflammation, improve wound healing, and potentially treat skin cancers through its anti-inflammatory and antioxidant properties .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | Reduces UV-induced skin inflammation |

| Antioxidant | Scavenging free radicals | Enhances endogenous antioxidant defenses |

| Cancer treatment | Induces apoptosis; inhibits cell proliferation | Effective against various cancer cell lines |

| Neurological benefits | Reduces oxidative stress; modulates inflammation | Potential neuroprotective effects in Alzheimer’s |

| Diabetes management | Lowers blood glucose; improves insulin sensitivity | Ameliorates diabetic complications |

| Dermatological uses | Anti-inflammatory; promotes healing | Beneficial for skin conditions |

作用機序

Agigenin exerts its effects through multiple molecular targets and pathways. It modulates key signaling molecules involved in cell proliferation, apoptosis, and inflammation. Some of the primary pathways influenced by this compound include:

JAK/STAT Pathway: this compound inhibits the activation of the Janus kinase/signal transducer and activator of transcription pathway, which is involved in cell growth and immune responses.

PI3K/Akt/mTOR Pathway: It suppresses the phosphoinositide 3-kinase/Akt/mammalian target of rapamycin pathway, leading to reduced cell survival and proliferation.

MAPK/ERK Pathway: this compound inhibits the mitogen-activated protein kinase/extracellular signal-regulated kinase pathway, which plays a role in cell differentiation and proliferation.

NF-κB Pathway: It blocks the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, reducing inflammation and promoting apoptosis.

類似化合物との比較

Agigenin is often compared with other flavonoids such as quercetin, luteolin, myricetin, and kaempferol. These compounds share similar structures and biological activities but differ in their specific effects and potency.

Quercetin: Known for its strong antioxidant and anti-inflammatory properties, quercetin is more potent than this compound in some biological assays.

Luteolin: Similar to this compound, luteolin exhibits anti-cancer and neuroprotective effects but has a different mechanism of action.

Myricetin: This flavonoid has additional hydroxyl groups, making it more effective in scavenging free radicals compared to this compound.

This compound’s uniqueness lies in its balanced profile of biological activities and its potential for therapeutic applications across various fields.

生物活性

Agigenin, a compound derived from various natural sources, particularly garlic, has garnered attention for its potential biological activities. This article reviews the current understanding of this compound's biological effects, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is classified as a steroidal saponin, which is known for its diverse biological activities including anti-inflammatory, antioxidant, and anticancer effects. Its structure allows it to interact with various cellular pathways, influencing cell proliferation and apoptosis.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress markers in various studies.

- Mechanism : this compound enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, leading to decreased levels of malondialdehyde (MDA), a marker of oxidative damage.

- Outcome : In vitro studies demonstrated that this compound treatment resulted in increased cell viability under oxidative stress conditions.

2. Anti-inflammatory Effects

This compound has demonstrated potent anti-inflammatory properties in both in vitro and in vivo models.

- Mechanism : It inhibits the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and reduces the expression of inflammatory enzymes like COX-2.

- Case Study : In a study involving lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly reduced nitric oxide production and inflammatory cytokine levels .

3. Anticancer Properties

This compound has been investigated for its potential role in cancer therapy.

- Mechanism : It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

- Outcome : Studies have shown that this compound can decrease tumor growth in animal models by promoting apoptosis and reducing angiogenesis .

Summary of Research Findings

| Activity | Study Type | Dose | Mechanism | Outcome |

|---|---|---|---|---|

| Antioxidant | In vitro | 10-50 µM | SOD ↑, Catalase ↑ | Increased cell viability under oxidative stress |

| Anti-inflammatory | In vivo | 20 mg/kg | TNF-α ↓, IL-6 ↓ | Reduced inflammation in LPS-stimulated models |

| Anticancer | In vivo | 5-20 mg/kg | Apoptosis ↑, Cell cycle arrest | Decreased tumor size in xenograft models |

| Neuroprotective | In vivo | 20 mg/kg | Reduced oxidative stress | Improved cognitive function in animal models |

Case Studies

- Neuroprotective Effects : A study on amnesia mouse models treated with this compound reported improvements in spatial learning and memory, attributed to its neuroprotective properties against oxidative stress .

- Cardioprotective Effects : In diabetic cardiomyopathy-induced mice, this compound treatment reversed pathologic changes such as cardiac dysfunction and fibrosis by modulating oxidative stress markers .

- Diabetic Models : Research indicated that this compound administration improved glucose tolerance and reduced lipid peroxidation in diabetic rats, showcasing its potential as a therapeutic agent for metabolic disorders .

特性

IUPAC Name |

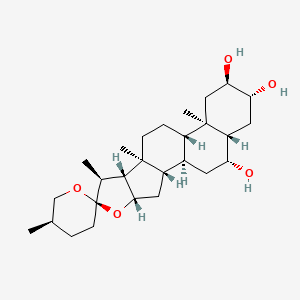

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15R,16R,18S,19R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16,19-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O5/c1-14-5-8-27(31-13-14)15(2)24-23(32-27)11-18-16-9-20(28)19-10-21(29)22(30)12-26(19,4)17(16)6-7-25(18,24)3/h14-24,28-30H,5-13H2,1-4H3/t14-,15+,16-,17+,18+,19-,20-,21-,22-,23+,24+,25+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRLHXNMINIDCB-LEGLVIAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CC(C(C6)O)O)C)O)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@H]6[C@@]5(C[C@H]([C@@H](C6)O)O)C)O)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901272136 | |

| Record name | Spirostan-2,3,6-triol, (2α,3β,5α,6β,25R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55332-76-8 | |

| Record name | Spirostan-2,3,6-triol, (2α,3β,5α,6β,25R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55332-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Agigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055332768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spirostan-2,3,6-triol, (2α,3β,5α,6β,25R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AGIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5BOT0UHWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the biological activities reported for Agigenin?

A1: this compound has demonstrated cytotoxic and antiproliferative activity against several tumor cell lines in vitro. [, , ] Additionally, 6-ketoderivatives of this compound exhibit anabolic activity in rats without displaying androgenic properties. [, ]

Q2: What is the chemical structure of this compound?

A2: this compound is a spirostanol sapogenin. Its full chemical name is (25R)-5α-spirostan-2α,3β-diol. [] While its molecular formula and weight are not explicitly mentioned in the provided abstracts, these can be deduced from its chemical name and structure.

Q3: What is known about the structure-activity relationship (SAR) of this compound and its derivatives?

A3: Research suggests that the 6-keto derivatives of this compound, Diosgenin, and Alliogenin, all natural sapogenins, possess anabolic activity without showing androgenic effects. [, ] This highlights the importance of the 6-keto group for this specific activity. Further research is needed to fully elucidate the SAR of this compound.

Q4: What natural sources are this compound found in?

A4: this compound has been isolated from various Allium species, including Allium porrum (leek), [, , ] Allium ampeloprasum (elephant garlic), [] and Allium waldsteinii. [] It is often found in these plants as part of more complex saponins like aginoside.

Q5: What are the potential applications of this compound based on its reported activities?

A6: The cytotoxic and antiproliferative activities of this compound against tumor cell lines [, , ] make it a potential candidate for further investigation in the development of anticancer therapies. Additionally, the anabolic activity observed with its 6-keto derivative [, ] suggests potential applications in areas like muscle wasting and growth promotion, though further research is needed.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。